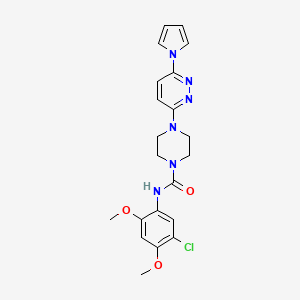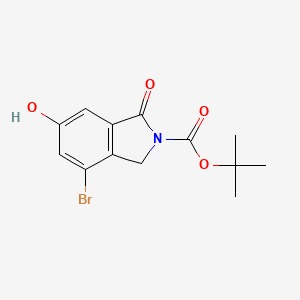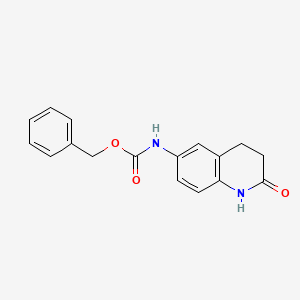![molecular formula C20H15ClN6O2S B2731500 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872860-32-7](/img/structure/B2731500.png)
4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorophenyl moiety can be introduced via a nucleophilic aromatic substitution reaction. For example, 4-chlorobenzoyl chloride can react with the pyrazolopyrimidine in the presence of a base like triethylamine to form the 1-(4-chlorophenyl) derivative.
Thioacetate Linkage:
The thioether linkage is formed by reacting the chlorophenyl pyrazolopyrimidine with a suitable thioester under basic conditions.
Amidation with Benzamide:
Finally, the amide bond formation with benzamide can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Dimethyl-4-aminopyridine (DMAP) in an inert atmosphere.
Industrial Production Methods: The industrial production of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide requires scalable and efficient synthesis techniques. Continuous flow chemistry and automated synthesizers can be employed to enhance yield, reduce reaction time, and ensure reproducibility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multi-step organic synthesis procedures. Here is a general approach:
Formation of Pyrazolopyrimidine Core:
The core structure can be formed through the cyclization reaction of appropriate precursor molecules, such as aminopyrimidines and hydrazines, under reflux conditions in an acidic medium.
化学反应分析
Types of Reactions:
Oxidation:
Oxidative conditions can modify the sulfur atom in the thioether linkage to sulfoxide or sulfone derivatives. Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction:
Reduction reactions, particularly on the nitro or carbonyl groups within the compound's structure, can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings in the compound are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidative: mCPBA, H2O2.
Reductive: LiAlH4, NaBH4.
Substitution: HNO3 (for nitration), Br2 (for bromination).
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitrated or halogenated derivatives.
科学研究应用
4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide has various applications in scientific research:
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Studied for its potential as a ligand in coordination chemistry.
Biology:
Investigated for its inhibitory effects on certain enzymes.
Potential use as a fluorescent probe due to its aromatic structure.
Medicine:
Examined for its anticancer properties.
Potential as an anti-inflammatory agent.
Industry:
Possible applications in the development of specialty chemicals.
Investigated for use in agricultural chemistry as a potential herbicide or pesticide.
作用机制
The mechanism of action of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide involves interactions with specific molecular targets:
Enzyme Inhibition:
The compound may inhibit key enzymes by binding to their active sites, blocking substrate access, and thus altering metabolic pathways.
Molecular Targets:
Enzymes such as kinases, proteases, or specific signaling molecules.
Pathways Involved:
Inhibition of signaling pathways related to cell proliferation (e.g., MAPK/ERK pathway) or inflammation (e.g., NF-κB pathway).
相似化合物的比较
4-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzamide.
4-(2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide.
Uniqueness:
The presence of a chlorophenyl group provides distinct electronic and steric properties compared to its methylphenyl analog, influencing its binding affinity and specificity towards certain enzymes.
The pyrazolopyrimidine core is a versatile scaffold, often enhancing the compound's pharmacological profile compared to other heterocyclic systems.
属性
IUPAC Name |
4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHQWIANLCVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)
![ethyl 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(6-chloropyridin-2-yl)formamido]acetate](/img/structure/B2731421.png)
![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)

